molecular formula C18H15NO4 B2361339 6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide CAS No. 324065-47-6

6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide

Cat. No. B2361339
CAS RN: 324065-47-6
M. Wt: 309.321
InChI Key: JPDUGGADVYIFGI-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide, also known as CM-118, is a synthetic compound that has been developed for its potential use as an anticancer agent. It belongs to the chromene family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Proton Sponge Research

6-Methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide: has been utilized in the synthesis of new quinoline proton sponges . Proton sponges are a class of compounds that have unusually high basicity and are useful in studying the relationship between structure and basicity. The compound’s ability to undergo nucleophilic substitution reactions makes it valuable for creating new molecules with potential applications in organic chemistry and materials science.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals . Its reactivity with dimethylamine solution in alcohol leads to aminodehalogenation products, which are key intermediates in the creation of complex heterocycles.

Development of Organic Superbases

Due to its strong basic properties, this compound is instrumental in the development of organic superbases . Superbases are used as catalysts in organic synthesis, especially in deprotonation reactions where traditional bases are ineffective.

Pharmaceutical Research

The structural motif of 6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide is found in various biologically active molecules. Its framework is often used in the design of new drugs with potential therapeutic applications in treating diseases .

properties

IUPAC Name

6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-5-3-4-6-15(11)19-17(20)14-10-12-9-13(22-2)7-8-16(12)23-18(14)21/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDUGGADVYIFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322726
Record name 6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide

CAS RN

324065-47-6
Record name 6-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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